H-Gly-Ala-Tyr-OH

描述

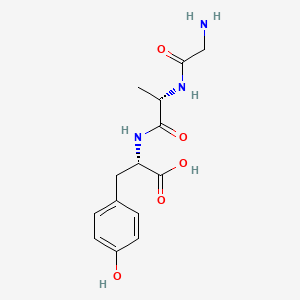

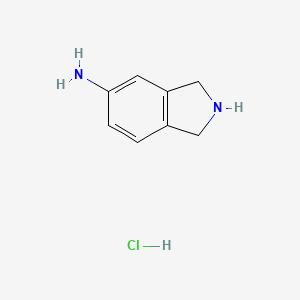

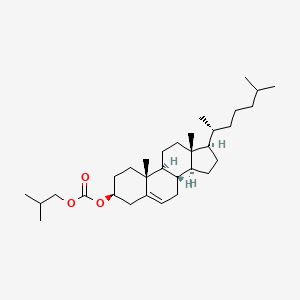

“H-Gly-Ala-Tyr-OH” is a tripeptide composed of the amino acids glycine (Gly), alanine (Ala), and tyrosine (Tyr) . It has a molecular weight of 309.32 and a chemical formula of C₁₄H₁₉N₃O₅ . It is a synthetic peptide, meaning it is not naturally occurring but is produced in a laboratory .

Synthesis Analysis

The synthesis of “H-Gly-Ala-Tyr-OH” involves the use of L-amino acid ligase, an enzyme that catalyzes the formation of a peptide bond between two amino acids . In one study, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) . Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis .

Molecular Structure Analysis

The molecular structure of “H-Gly-Ala-Tyr-OH” is determined by the sequence and configuration of its constituent amino acids. The peptide bond formed between the amino acids gives the molecule its primary structure . The amide groups in the peptide are planar, and the configuration about the C−N bond is usually trans .

Chemical Reactions Analysis

The formation of the peptide bond in “H-Gly-Ala-Tyr-OH” involves a reaction between the carboxyl group of one amino acid and the amino group of another . This reaction does not occur spontaneously; instead, it requires the activation of the carboxyl group and the deactivation of all other amine functions to prevent competition for the acylation reagent .

Physical And Chemical Properties Analysis

“H-Gly-Ala-Tyr-OH” is a white powder . It has a molecular weight of 309.32 and a chemical formula of C₁₄H₁₉N₃O₅ . It should be stored at temperatures below -15°C .

科学研究应用

构象研究和肽折叠

对氨基酸构象动力学的研究,例如甘氨酸 (Gly) 和丙氨酸 (Ala),提供了对肽折叠机制和特定残基在蛋白质结构和功能中的作用的见解。对 Gly 和 Ala 残基的氢原子抽象反应循环的比较理论研究突出了羟基自由基 (•OH) 如何引发肽展开,这一过程与涉及淀粉样肽的疾病有关,例如阿尔茨海默病 (Owen 等人,2012 年)。

材料科学与缓蚀

在材料科学中,氨基酸(如酪氨酸 (Tyr))对 O2 饱和的 H2SO4 溶液中铜腐蚀的抑制作用证明了肽在保护金属免受氧化损伤方面的潜力。Tyr 的保护效率接近 98%,展示了其在防腐中的有效性 (Amin 等人,2010 年)。

结构生物学中的核磁共振波谱

对线性四肽中氨基酸的核磁共振波谱研究,包括 H-Gly-Gly-X-L-Ala-OH,阐明了不同残基对相邻氨基酸核磁共振参数的影响,促进了水溶液中多肽的构象研究。这项研究有助于理解氨基酸和肽在不同环境中的结构特性 (Bundi 和 Wüthrich,1979 年)。

环境科学与羟基自由基

对羟基自由基 (•OH) 的研究强调了它们作为环境中强氧化剂的作用,与有机污染物无选择性地反应。这项研究强调了理解 •OH 化学对于环境保护和污染物降解策略的重要性 (Gligorovski 等人,2015 年)。

天体生物学和复杂分子的形成

在模拟星际暗云区域条件下,CO 分子的表面氢化形成乙醇醛和乙二醇等复杂分子,指出了太空生物相关分子形成的潜在途径,有助于我们理解生命起源和生命起源前的化学 (Fedoseev 等人,2015 年)。

未来方向

The future directions for the research and application of “H-Gly-Ala-Tyr-OH” and similar peptides could involve further exploration of their physiological effects and potential therapeutic uses. For instance, peptides that enhance intercellular communication could potentially be used as antiarrhythmic agents . Additionally, the development of more efficient and sustainable methods for peptide synthesis could also be a focus of future research .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22)/t8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZJOTQTCAGKPU-KWQFWETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Ala-Tyr-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)

![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)